molecular formula C12H12N2O B12966385 2-Methoxy-6-phenylpyridin-3-amine

2-Methoxy-6-phenylpyridin-3-amine

Cat. No.: B12966385
M. Wt: 200.24 g/mol
InChI Key: NPMRZDLBWJIGLI-UHFFFAOYSA-N
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Description

2-Methoxy-6-phenylpyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-phenylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method typically uses a palladium catalyst to couple a brominated pyridine derivative with an arylboronic acid . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability . The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-phenylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-phenylpyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-phenylpyridin-3-amine is unique due to the presence of both the methoxy and phenyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-methoxy-6-phenylpyridin-3-amine

InChI

InChI=1S/C12H12N2O/c1-15-12-10(13)7-8-11(14-12)9-5-3-2-4-6-9/h2-8H,13H2,1H3

InChI Key

NPMRZDLBWJIGLI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC=CC=C2)N

Origin of Product

United States

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